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Compound of Interest

Compound Name:
4-[2-(2-

Bromophenoxy)ethyl]morpholine

CAS No.: 101558-72-9

Cat. No.: B017197 Get Quote

Introduction
This application note details the structural characterization of 4-[2-(2-
Bromophenoxy)ethyl]morpholine (CAS: 100296-22-8), a pharmacophore often utilized as a

flexible linker in medicinal chemistry. The molecule comprises three distinct magnetic

environments: a saturated morpholine heterocycle, an ethyl linker chain, and an electron-rich 2-

bromophenoxy aromatic system.[1]

Accurate assignment of this compound requires distinguishing between the overlapping

methylene protons of the morpholine ring and the ethyl linker, as well as resolving the specific

substitution pattern of the ortho-brominated aromatic ring.[1] This guide provides a robust

protocol using 1D (

H,

C) and 2D (COSY, HSQC, HMBC) NMR techniques.

Chemical Structure & Numbering Scheme
To facilitate assignment, the following numbering scheme is used throughout this note:

Morpholine Ring: Positions 2, 6 (O-adjacent) and 3, 5 (N-adjacent).
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Ethyl Linker: Position

(N-adjacent) and

(O-adjacent).

Aromatic Ring: Position 1' (Ipso), 2' (Br-C), 3' to 6'.

Experimental Protocol
Sample Preparation
Objective: Minimize viscosity-induced line broadening and prevent solute aggregation.[1]

Solvent: Chloroform-

(CDCl

, 99.8% D) + 0.03% TMS (v/v).

Rationale: CDCl

provides excellent solubility for this lipophilic ether-amine and prevents the N-protonation
often seen in acidic solvents.

Concentration: 10–15 mg of analyte in 600

L solvent.

Tube: 5 mm high-precision NMR tube (e.g., Wilmad 528-PP).

Filtration: Filter solution through a glass wool plug if any turbidity is observed.[1]

Acquisition Parameters (600 MHz Base Frequency)
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Experiment
Pulse
Sequence

Scans (NS)
Relax.
Delay (D1)

Acquisition
Time (AQ)

Notes

ngcontent-ng-

c2307461527

="" _nghost-

ng-

c2764567632

=""

class="inline

ng-star-

inserted">

H 1D

zg30 16 1.0 s 3.0 s

Standard

survey

spectrum.

C 1D zgpg30 1024 2.0 s 1.0 s H decoupled.

COSY cosygpppqf 8 1.5 s 0.2 s

Gradient

enhanced;

magnitude

mode.

HSQC
hsqcedetgpsi

sp2.3
8 1.5 s 0.15 s

Multiplicity

edited (CH

negative).

HMBC
hmbcgplpndq

f
16 1.5 s 0.2 s

Optimized for

Hz.

Structural Analysis & Assignment Strategy
The Logic of Assignment
The characterization relies on identifying three isolated spin systems and connecting them via

Heteronuclear Multiple Bond Correlation (HMBC).[1]

Spin System A (Aromatic): The 2-bromophenoxy group creates an ABCD system.[1] The key

identifier is the doublet at ~7.5 ppm (H-3'), deshielded by the ortho-bromine atom.[1]
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Spin System B (Linker): The O-CH

-CH

-N fragment appears as two triplets. The O-CH

is significantly deshielded (~4.1 ppm) compared to the N-CH

(~2.8 ppm).

Spin System C (Morpholine): In CDClngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

at room temperature, ring inversion is rapid. The O-CHngcontent-ng-c2307461527=""
_nghost-ng-c2764567632="" class="inline ng-star-inserted">

protons (pos 2,6) appear as a triplet/multiplet at ~3.7 ppm, while N-CH

protons (pos 3,5) appear at ~2.5 ppm.[1][2]

Expected Chemical Shifts
Note: Values are referenced to TMS (ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

0.[3]00) in CDCl

.[3][4][5]

Table 1: Proton (

H) NMR Data

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra06712f
https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/3702796/op5b00417_si_001.pdf
https://www.rsc.org/suppdata/d3/qo/d3qo00778b/d3qo00778b1.pdf
https://www.rsc.org/suppdata/d3/qo/d3qo00778b/d3qo00778b1.pdf
https://orgspectroscopyint.blogspot.com/2018/09/4-2-fluoro-4-nitrophenylmorpholine.html
https://m.chemicalbook.com/SpectrumEN_2038-03-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position

Chemical
Shift (

, ppm)

Multiplicity Integral
Coupling (

, Hz)

Assignment
Logic

Ar-H3' 7.52 - 7.56 dd 1H 7.9, 1.6

Ortho to Br;

most

deshielded

Ar-H.

Ar-H4' 7.20 - 7.28 td 1H 7.5, 1.6 Meta to Br.

Ar-H6' 6.88 - 6.94 dd 1H 8.2, 1.2

Ortho to

Ether

Oxygen.

Ar-H5' 6.80 - 6.86 td 1H 7.6, 1.2 Para to Br.

Linker 4.15 - 4.20 t 2H 6.0

O-CH

(Deshielded

by Phenoxy).

Morph 2,6 3.70 - 3.75 t (br) 4H 4.6

O-CH

of

Morpholine.

Linker 2.80 - 2.85 t 2H 6.0
N-CH

(Linker).

Morph 3,5 2.55 - 2.62 t (br) 4H 4.6

N-CH

of

Morpholine.

Table 2: Carbon (

C) NMR Data
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Position

Shift (ngcontent-
ng-c2307461527=""
_nghost-ng-
c2764567632=""
class="inline ng-
star-inserted">

, ppm)

Type Notes

C-1' 155.1 Q Ipso (O-bearing).

C-3' 133.5 CH Ortho to Br.

C-4' 128.6 CH

C-5' 122.3 CH

C-6' 113.8 CH Ortho to O.

C-2' 112.5 Q
C-Br (Heavy atom

effect shields C).

Linker 67.5 CH
O-CH

.

Morph 2,6 66.9 CH Morpholine O-C.

Linker ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

57.2 CH
N-CH

.

Morph 3,5 54.1 CH Morpholine N-C.

Advanced Characterization (2D NMR)
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To confirm the connectivity between the morpholine ring and the aromatic system, HMBC is the

definitive experiment.[1]

Key HMBC Correlations (Proton ngcontent-ng-
c2307461527="" _nghost-ng-c2764567632=""
class="inline ng-star-inserted"> Carbon)[1]

Linker-Aromatic Connection: The Linker

protons (4.18 ppm) will show a strong 3-bond correlation (

) to the aromatic ipso carbon C-1' (~155 ppm).

Linker-Morpholine Connection: The Morpholine N-CH

protons (2.60 ppm) will correlate to the Linker

carbon (57.2 ppm) and vice versa.

Regiochemistry of Bromine: The H-3' proton (7.54 ppm) will correlate to C-1' (ipso) and C-5',

but not to the oxygen-bearing carbon of the linker, confirming the distance.

Visualization of Signaling Pathways (Workflow)

Sample: 15mg
Solvent: CDCl3

1D Acquisition
(1H, 13C)

Lock & Shim Processing
(FT, Phasing)

Fragment ID
(Integrals/Mult)

Chem. Shift

2D Acquisition
(HSQC, HMBC)Ambiguity?

Connectivity
Validation

Through-bond

Confirm Structure

Click to download full resolution via product page

Figure 1: Step-by-step NMR characterization workflow ensuring data integrity and structural

validation.

Troubleshooting & Self-Validation
Common Pitfalls
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pH Sensitivity: The morpholine nitrogen is basic.[1] Traces of acid in CDClngcontent-ng-

c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(common in aged bottles) can protonate the nitrogen, causing the N-CH

signals (Morph 3,5 and Linker

) to shift downfield significantly (from ~2.6 to ~3.5 ppm) and broaden.

Solution: Filter CDClngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

through basic alumina or use a fresh ampoule containing silver foil.

Rotational Isomers: The 2-bromophenoxy group is bulky. At very low temperatures (< -40°C),

rotation around the O-Ar bond may slow, broadening the aromatic signals.[1] At room

temperature, sharp averaging is expected.[1]

Self-Validation Checklist
Integration Ratio: Does the aromatic region integrate to exactly 4H relative to the 2H triplet at

~4.2 ppm? (Deviation >5% suggests impurity).[1]

HSQC Phasing: Are all CH

signals (Linker and Morpholine) negative in multiplicity-edited HSQC?

Bromine Effect: Is C-2' (C-Br) significantly upfield (~112 ppm) compared to typical aromatic

carbons? This confirms the heavy atom effect.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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